Cas no 115010-10-1 (1,3-Benzodioxole-5-sulfonyl chloride)
1,3-Benzodioxole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzo[d][1,3]dioxole-5-sulfonyl chloride
- 1,3-Benzodioxole-5-Sulfonyl Chloride
- 1,3-BENZODIOXOLE-5-SULPHONYL CHLORIDE
- Benzo[1,3]dioxole-5-sulfonyl chloride
- 5-(Chlorosulphonyl)-1,3-benzodioxole
- (2-phenyl-2H-1,3-dioxol-4-yl)(sulfonyl)chloranuide
- OTAVA-BB BB7020430867
- 1,3-Benzodioxole-5-sulphonyl chloride 97%
- 1,3-Benzodioxole-5-sulphonyl chloride 95+%
- CS-0075968
- EN300-84381
- SCHEMBL560493
- MFCD04974524
- SY027272
- F2109-0018
- FT-0650921
- benzo[1,3]dioxol-5-sulfonyl chloride
- AKOS000272852
- A51026
- (1,3-benzodioxol-5-yl)sulfonyl chloride
- benzo[1,3]-dioxol-5-sulphonyl chloride
- A21076
- J-503866
- PS-10891
- BB 0237336
- 1,3-benzodioxole-5-sulfonyl chloride, AldrichCPR
- 115010-10-1
- 1,3-Benzodioxole-5-sulfonyl chloride, 97%
- benzo[d][1,3]dioxole-5-sulfonylchloride
- 1,3-Benzodioxole-5-sulfonylchloride
- 1,3-dioxaindane-5-sulfonyl chloride
- benzo[1,3]dioxol-5-sulphonyl chloride
- (1,3-benzodioxol-5-y1)sulfonyl chloride
- ICUBASIDCXDQAW-UHFFFAOYSA-N
- DTXSID30406773
- DB-005630
- STK802236
- BBL011059
- 5-Benzodioxolesulfonyl Chloride
- 2H-1,3-benzodioxole-5-sulfonyl chloride
- 1,3-Benzodioxole-5-sulfonyl chloride
-
- MDL: MFCD04974524
- Inchi: 1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
- InChI Key: ICUBASIDCXDQAW-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)OCO2)(=O)=O
Computed Properties
- Exact Mass: 219.96000
- Monoisotopic Mass: 219.9597075g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Density: 1.607
- Melting Point: 50-55 °C
- Boiling Point: 326.5°Cat760mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.592
- PSA: 60.98000
- LogP: 2.42360
- Sensitiveness: Moisture Sensitive
1,3-Benzodioxole-5-sulfonyl chloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8 / PGIII
- WGK Germany:3
- Hazard Category Code: 14-34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- HazardClass:8
1,3-Benzodioxole-5-sulfonyl chloride Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Benzodioxole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23420-0.1g |
1,3-Benzodioxole-5-sulfonyl chloride |
115010-10-1 | 97% | 0.1g |
370.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23420-0.25g |
1,3-Benzodioxole-5-sulfonyl chloride |
115010-10-1 | 97% | 0.25g |
617.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23420-1g |
1,3-Benzodioxole-5-sulfonyl chloride |
115010-10-1 | 97% | 1g |
1227.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23420-10g |
1,3-Benzodioxole-5-sulfonyl chloride |
115010-10-1 | 97% | 10g |
6358.00 | 2021-06-01 | |
| Fluorochem | 058843-2g |
Benzo[1,3]dioxole-5-sulfonyl chloride |
115010-10-1 | 97% | 2g |
£200.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54755-1g |
1,3-Benzodioxole-5-sulfonyl chloride, 95% |
115010-10-1 | 95% | 1g |
¥4999.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54755-250mg |
1,3-Benzodioxole-5-sulfonyl chloride, 95% |
115010-10-1 | 95% | 250mg |
¥1821.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54755-5g |
1,3-Benzodioxole-5-sulfonyl chloride, 95% |
115010-10-1 | 95% | 5g |
¥19929.00 | 2023-02-25 | |
| Alichem | A159001874-5g |
Benzo[d][1,3]dioxole-5-sulfonyl chloride |
115010-10-1 | 95% | 5g |
$891.45 | 2023-09-04 | |
| Fluorochem | 058843-5g |
Benzo[1,3]dioxole-5-sulfonyl chloride |
115010-10-1 | 97% | 5g |
£399.00 | 2022-03-01 |
1,3-Benzodioxole-5-sulfonyl chloride Suppliers
1,3-Benzodioxole-5-sulfonyl chloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1,3-Benzodioxole-5-sulfonyl chloride
Introduction to 1,3-Benzodioxole-5-sulfonyl chloride (CAS No. 115010-10-1)
1,3-Benzodioxole-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 115010-10-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzodioxole class, a group of molecules known for their diverse biological activities and synthetic utility. The presence of a sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The structure of 1,3-Benzodioxole-5-sulfonyl chloride consists of a benzodioxole core substituted with a sulfonyl chloride at the 5-position. This arrangement imparts unique electronic and steric properties, which are exploited in medicinal chemistry for designing molecules with tailored biological profiles. The benzodioxole scaffold is particularly interesting due to its resemblance to natural products such as salicin, which serves as a precursor for aspirin. However, the introduction of the sulfonyl chloride moiety transforms this compound into a versatile synthetic building block.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzodioxole derivatives. The sulfonyl chloride group in 1,3-Benzodioxole-5-sulfonyl chloride facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the benzodioxole ring. This reactivity has been leveraged in the synthesis of kinase inhibitors, anticancer agents, and anti-inflammatory drugs. For instance, researchers have utilized this compound to develop small-molecule inhibitors targeting tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
One of the most compelling aspects of 1,3-Benzodioxole-5-sulfonyl chloride is its potential application in drug discovery programs aimed at addressing unmet medical needs. The benzodioxole moiety is known to exhibit properties such as analgesic, anti-inflammatory, and anticonvulsant activities. By modifying the sulfonyl chloride group or introducing additional substituents on the benzodioxole ring, chemists can fine-tune the pharmacological properties of derived compounds. This flexibility has led to several promising candidates entering preclinical development pipelines.
Recent advancements in computational chemistry have further enhanced the utility of 1,3-Benzodioxole-5-sulfonyl chloride as a scaffold for drug design. Molecular modeling studies have demonstrated that derivatives of this compound can interact with biological targets with high specificity and affinity. For example, virtual screening campaigns have identified several benzodioxole-based sulfonamides that show potent activity against bacterial enzymes involved in drug resistance mechanisms. Such findings underscore the importance of 1,3-Benzodioxole-5-sulfonyl chloride as a key intermediate in developing next-generation antibiotics.
The synthesis of 1,3-Benzodioxole-5-sulfonyl chloride typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include halogenation followed by sulfonylation or direct sulfonylation of the benzodioxole ring using sulfonic acid chlorides under controlled conditions. The efficiency and scalability of these synthetic methods are critical for industrial applications where large quantities of high-purity material are required.
In conclusion, 1,3-Benzodioxole-5-sulfonyl chloride (CAS No. 115010-10-1) represents a significant advancement in pharmaceutical chemistry due to its versatile reactivity and potential therapeutic applications. Its role as an intermediate in synthesizing biologically active compounds continues to drive innovation in drug discovery and development. As research progresses, it is anticipated that new derivatives will emerge with enhanced efficacy and improved safety profiles, addressing critical challenges in modern medicine.
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